molecular formula C7H7NO4S B1517992 Methyl 2-(5-nitrothiophen-2-yl)acetate CAS No. 1154278-32-6

Methyl 2-(5-nitrothiophen-2-yl)acetate

Cat. No. B1517992
M. Wt: 201.2 g/mol
InChI Key: BYXXCKXNNUMAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(5-nitrothiophen-2-yl)acetate” is an organic compound with the molecular formula C7H7NO4S . It belongs to the family of nitro compounds and is characterized by the presence of a nitro group (-NO2) and a thiophene ring in its chemical structure.


Molecular Structure Analysis

The InChI code for “Methyl 2-(5-nitrothiophen-2-yl)acetate” is 1S/C7H7NO4S/c1-12-7(9)4-5-2-3-6(13-5)8(10)11/h2-3H,4H2,1H3 . This indicates that the molecule consists of a methyl group (CH3-) attached to a carboxylate group (-COO-) which is further attached to a 5-nitrothiophene ring.


Physical And Chemical Properties Analysis

“Methyl 2-(5-nitrothiophen-2-yl)acetate” has a molecular weight of 201.2 . It is a powder at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Nitrothiophene derivatives are pivotal in organic synthesis, serving as intermediates in the preparation of various compounds. For instance, nitration of thiophenes has been explored for synthesizing nitrothiophene derivatives with potential applications in designing new materials and pharmaceuticals. Suzuki et al. (1980) detailed the nitration of 2,5-dimethylthiophene, which might offer insights into methodologies applicable to Methyl 2-(5-nitrothiophen-2-yl)acetate synthesis (Suzuki, Hidaka, Osuka, Iwasa, & Mishina, 1980).

Biological Applications

The biological properties of nitrothiophene derivatives have been studied, especially in the context of their anticancer activities. Thomson et al. (2006) synthesized nitrothienyl prodrugs of combretastatin A-4, demonstrating the potential for nitrothiophene derivatives in bioreductively targeted cytotoxic anticancer therapies (Thomson, Naylor, Everett, Stratford, Lewis, Hill, Patel, Wardman, & Davis, 2006).

Materials Science

In materials science, nitrothiophene derivatives have been explored for their electronic properties. For example, Chen et al. (1999) investigated a molecule containing a nitroamine redox center in electronic devices, showing negative differential resistance and high on-off peak-to-valley ratios, indicating potential applications in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Safety And Hazards

“Methyl 2-(5-nitrothiophen-2-yl)acetate” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

methyl 2-(5-nitrothiophen-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-12-7(9)4-5-2-3-6(13-5)8(10)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXXCKXNNUMAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(S1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-nitrothiophen-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(5-nitrothiophen-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(5-nitrothiophen-2-yl)acetate
Reactant of Route 3
Methyl 2-(5-nitrothiophen-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(5-nitrothiophen-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-(5-nitrothiophen-2-yl)acetate
Reactant of Route 6
Methyl 2-(5-nitrothiophen-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.